4-Bromo-3-hydroxybenzoic acid
Overview
Description
4-Bromo-3-hydroxybenzoic acid is a chemical compound with the molecular formula C₇H₅BrO₃ and a molecular weight of 217.02 g/mol . It is a white to off-white solid that belongs to the class of phenols and monophenols . This compound is a metabolite of Brocresine and acts as a histidine decarboxylase inhibitor .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-hydroxybenzoic acid interacts with histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase . It inhibits these enzymes with an IC50 of about 1 mM for both enzymes . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
The inhibition of HDC and aromatic-L-amino acid decarboxylase by this compound can have significant effects on cellular processes . By inhibiting HDC, it can reduce the production of histamine, a key mediator of inflammatory responses . Similarly, the inhibition of aromatic-L-amino acid decarboxylase can affect the synthesis of neurotransmitters, potentially impacting neuronal signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active sites of HDC and aromatic-L-amino acid decarboxylase . This binding inhibits the activity of these enzymes, leading to reduced production of histamine and neurotransmitters .
Metabolic Pathways
This compound is involved in the metabolic pathways of Brocresine . It interacts with HDC and aromatic-L-amino acid decarboxylase, which are key enzymes in the biosynthesis of histamine and neurotransmitters .
Preparation Methods
4-Bromo-3-hydroxybenzoic acid can be synthesized through various methods. One common synthetic route involves the bromination of 3-hydroxybenzoic acid using bromine in the presence of a catalyst such as acetic acid . The reaction is typically carried out in a halogenated alkane solvent or an ether solvent at temperatures ranging from -10 to 50°C . This method is characterized by low solvent consumption, simple operation, and high yield, making it suitable for industrial production .
Chemical Reactions Analysis
4-Bromo-3-hydroxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination and various reducing agents for reduction reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-3-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of other chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydroxybenzoic acid involves the inhibition of histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase . It inhibits these enzymes with an IC50 of 1 mM for both rat fetal and rat gastric HDC . The inhibition of these enzymes affects the metabolic pathways involving histidine and aromatic amino acids .
Comparison with Similar Compounds
4-Bromo-3-hydroxybenzoic acid can be compared with other similar compounds such as:
Properties
IUPAC Name |
4-bromo-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJSESFUWIYFNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423595 | |
Record name | 4-Bromo-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14348-38-0 | |
Record name | 4-Bromo-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Bromo-3-hydroxybenzoic acid in the context of histamine-related conditions?
A1: Research suggests that this compound acts as a histidine decarboxylase inhibitor. [] Histidine decarboxylase is the enzyme responsible for converting histidine to histamine in the body. [] By inhibiting this enzyme, this compound could potentially regulate histamine levels and mitigate the effects of excessive histamine release. This is particularly relevant in conditions where histamine plays a significant role, such as hypersensitivity reactions.
Q2: Can you elaborate on the research findings that support the use of this compound in managing histamine-related conditions?
A2: A study investigating PEGylated liposomal doxorubicin (PLD)-induced hypersensitivity reactions in breast cancer patients found a correlation between elevated histidine levels and the occurrence of immediate hypersensitivity reactions. [] The researchers then conducted in vivo experiments in rats, demonstrating that exogenous histidine exacerbated hypersensitivity reactions and increased IgE plasma levels after PLD injection. [] Importantly, administering this compound, the histidine decarboxylase inhibitor, showed promising results by improving symptoms and reducing IgE levels in these rats. [] These findings suggest a potential therapeutic application for this compound in managing histamine-mediated hypersensitivity reactions.
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